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Compound of Interest

Compound Name: Laurinterol

Cat. No.: B1674563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

laurinterol, a brominated sesquiterpenoid first isolated from the marine red alga Laurencia

intermedia. This document is intended to serve as a valuable resource for researchers

engaged in natural product chemistry, drug discovery, and analytical sciences by presenting

detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the

experimental protocols utilized for their acquisition.

Spectroscopic Data Presentation
The structural elucidation of laurinterol has been accomplished through various spectroscopic

techniques. The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass

Spectrometry data compiled from published literature.

¹H and ¹³C NMR Spectroscopic Data
The NMR spectra of laurinterol are typically recorded in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) as an internal standard. The chemical shifts (δ) are reported in parts

per million (ppm), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for Laurinterol in CDCl₃
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-3 1.14 dt 8.1, 4.2

H-4 1.66 dd 12.4, 8.0

1.94 tdd 12.3, 8.2, 4.4

H-5 1.28 d 4.5

2.08 dd 13.2, 8.1

H-8 6.61 s

H-11 7.60 s

H-12 0.54 t 3.9

0.57 m

H-13 1.40 s

H-14 1.57 s

H-15 2.29 s

7-OH 5.13 s

Table 2: ¹³C NMR Spectroscopic Data for Laurinterol in CDCl₃
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Position Chemical Shift (δ) ppm

1 28.1

2 30.5

3 29.8

4 38.4

5 24.9

6 127.8

7 151.7

8 118.9

9 135.8

10 115.4

11 133.5

12 17.8

13 25.1

14 22.3

15 21.0

Mass Spectrometry Data
Mass spectrometry data is crucial for determining the molecular weight and elemental

composition of laurinterol.

Table 3: Mass Spectrometry Data for Laurinterol
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Parameter Value

Molecular Formula C₁₅H₁₉BrO

Molecular Weight 295.21 g/mol

Precursor Ion (LC-MS, [M+H]⁺) 295.069 m/z

Key Fragment Ions (m/z)
216.150360, 216.147354, 216.153381,

216.144333, 216.156387

Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of

laurinterol.

Isolation of Laurinterol
Laurinterol is typically isolated from marine algae of the genus Laurencia. A general procedure

is as follows:

Extraction: The air-dried and powdered algal material is extracted with a suitable organic

solvent, such as ethanol or a mixture of dichloromethane and methanol.

Fractionation: The crude extract is then subjected to column chromatography on silica gel or

Sephadex LH-20.

Purification: Further purification is achieved through techniques like preparative thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure

laurinterol.

NMR Spectroscopy
NMR spectra are recorded on a high-field spectrometer. A representative protocol is provided

below:

Instrument: Bruker AVANCE 500 MHz spectrometer.

Solvent: Deuterated chloroform (CDCl₃) with 0.03% TMS.
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Sample Preparation: Approximately 5-10 mg of purified laurinterol is dissolved in 0.5 mL of

CDCl₃.

¹H NMR: Standard proton NMR spectra are acquired using a single-pulse experiment. Key

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. Typical parameters involve a

spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of

scans due to the lower natural abundance of the ¹³C isotope. Two-dimensional NMR

experiments such as COSY, HSQC, and HMBC are often employed for complete structural

assignment.

Mass Spectrometry
High-resolution mass spectrometry is used to determine the exact mass and elemental

composition.

Instrument: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-

Flight) or Orbitrap instrument, is commonly used.

Ionization: Electrospray ionization (ESI) is a common technique for analyzing laurinterol,
typically in positive ion mode to observe the [M+H]⁺ ion.

Analysis: The sample is introduced into the mass spectrometer via direct infusion or coupled

with a liquid chromatography system (LC-MS). For fragmentation studies (MS/MS), the

precursor ion of interest is isolated and subjected to collision-induced dissociation (CID) to

generate fragment ions, which provide further structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the isolation and spectroscopic

analysis of laurinterol.
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[https://www.benchchem.com/product/b1674563#spectroscopic-data-nmr-ms-for-laurinterol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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